6α-甲基-9α-氟泼尼松龙

描述

Synthesis Analysis

The synthesis of 6alpha-Methyl-9alpha-fluoroprednisolone-related compounds has been explored in the context of creating labeled steroids for research purposes. One study describes the preparation of 21-diazo-9 alpha-fluoro-16 alpha-methyl-21-deoxy-[1,2(n)-3H]prednisolone, a compound closely related to 6alpha-Methyl-9alpha-fluoroprednisolone. The synthesis involved the oxidation of [1,2(n)-3H]Dexamethasone with cupric acetate and air to yield the 21-aldehyde. This intermediate was then converted to the corresponding 21-oxime and subsequently reacted with chloroamine to produce the diazo derivative with a specific activity of 25--26 Ci/mmol and a yield of 25--35% .

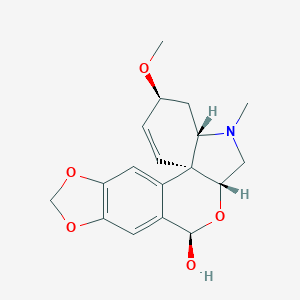

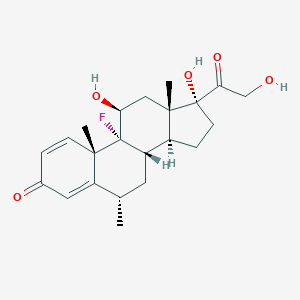

Molecular Structure Analysis

A theoretical study has been conducted on the structural, conformational, and electronic properties of prednisolone and its fluorinated derivatives, including 6alpha-fluoroprednisolone and 9alpha-fluoroprednisolone. Using MNDO and AM1 semiempirical molecular orbital calculations, the study found that 6alpha-fluoroprednisolone is more stable than 9alpha-fluoroprednisolone by about 7 kcal/mol. The research also calculated other molecular properties such as volume, surface, dipole, and partition coefficients. These properties were instrumental in understanding the "synergistic effect" observed in the 6alpha,9alpha-difluoro derivatives, which exhibit enhanced anti-inflammatory activity. The effect was attributed to a combination of enthalpic, entropic, and kinetic factors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6alpha-Methyl-9alpha-fluoroprednisolone derivatives are complex and require precise control over reaction conditions. The conversion of the 21-aldehyde to the 21-oxime and the subsequent formation of the diazo compound are critical steps that determine the yield and specific activity of the final product. These reactions are indicative of the intricate chemistry that underlies the synthesis of fluorinated steroids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6alpha-Methyl-9alpha-fluoroprednisolone and its derivatives are crucial for their biological activity and pharmacokinetics. The theoretical study that calculated molecular properties such as volume, surface, and dipole moments provides insights into the drug's behavior in biological systems. For instance, partition coefficients can predict the compound's solubility and distribution within the body, which are essential parameters for drug efficacy and safety .

Clinical Relevance

In a clinical context, a controlled trial involving 6-methylprednisolone, a compound similar to 6alpha-Methyl-9alpha-fluoroprednisolone, was conducted on patients with alcoholic hepatitis. The study did not find a significant difference in mortality between steroid-treated patients and those who received a placebo. However, the feasibility of liver biopsy at selection was a critical factor, with a much lower mortality rate observed when the procedure was possible. This study highlights the importance of patient selection and monitoring in clinical trials involving corticosteroids .

科学研究应用

合成和药理学评估

6α-甲基-9α-氟泼尼松龙是一种有效的抗炎类固醇,已对其药理活性和最小的全身不良反应进行了研究。Park 等人 (2006) 的一项研究调查了其衍生物,这些衍生物是基于抗药概念合成的,显示出对糖皮质激素受体的显着结合亲和力,并抑制巨噬细胞中的脂多糖诱导的一氧化氮产生。这些化合物表现出的抗炎作用与泼尼松龙相当,支持抗药概念,其中全身不良反应因在全身循环中快速水解为无活性代谢物而减少(Park 等人,2006)。

稳定性指示 RP-HPLC 方法

与 6α-甲基-9α-氟泼尼松龙密切相关的倍他米松,已使用反相高效液相色谱 (RP-HPLC) 研究其稳定性和相关化合物。Fu 等人 (2010) 的研究提供了一种分离和定量低水平倍他米松相关化合物的方法,证明了该方法对相关类固醇的稳定性指示能力(Fu 等人,2010)。

对线性生长的影响

Laron 和 Pertzelan (1968) 的一项研究检查了 6α-甲基-9α-氟泼尼松龙 (Alphadrol) 对先天性肾上腺男性化和艾迪生病儿童线性生长的影响。研究结果表明,Alphadrol 显着抑制线性生长,强调需要仔细考虑其在儿科治疗中的作用(Laron & Pertzelan,1968)。

对感染的影响

一项关于丁酸氟可的松的研究,这是一种与 6α-甲基-9α-氟泼尼松龙在结构上相似的化合物,调查了其对动物模型中全身感染的影响。Kessler 等人 (1977) 发现,即使在高剂量下,这种化合物也不会抑制小鼠对微生物感染的抵抗力,这表明在抗感染治疗中具有潜在应用(Kessler 等人,1977)。

属性

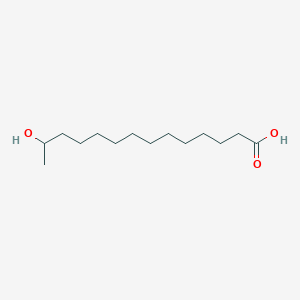

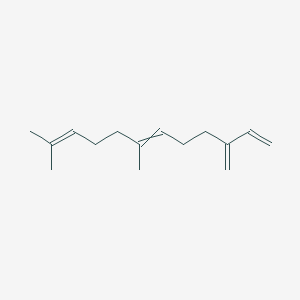

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-14-5-7-21(28,18(27)11-24)20(14,3)10-17(26)22(16,23)19(2)6-4-13(25)9-15(12)19/h4,6,9,12,14,16-17,24,26,28H,5,7-8,10-11H2,1-3H3/t12-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFOJLJWZNBTBX-MJWISQFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9alpha-Fluoro-6alpha-methylprednisolone | |

CAS RN |

382-52-5 | |

| Record name | 6alpha-Methyl-9alpha-fluoroprednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-48986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-19621 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6.ALPHA.-METHYL-9.ALPHA.-FLUOROPREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2I9Y46AHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)